molecular formula C19H17ClN4O3 B11046536 Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate

Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate

Cat. No.: B11046536
M. Wt: 384.8 g/mol
InChI Key: FDDGIIBOFNSDDD-UHFFFAOYSA-N
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Description

Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[222]octane-7-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate typically involves multiple steps. One common method includes the reaction of 1,4-diazabicyclo[2.2.2]octane with aromatic polycarboxylic acids under solid-state conditions . The reaction conditions often involve grinding and kneading techniques, followed by characterization via X-ray diffraction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of mechanochemistry and solid-state reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Phenols, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to act as a ligand, forming complexes with metal ions and other molecules. These interactions can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate is unique due to its specific functional groups and the presence of a chlorophenyl moiety. This uniqueness allows it to participate in a broader range of chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

ethyl 8-(2-chlorophenyl)-3-(dicyanomethylidene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate

InChI

InChI=1S/C19H17ClN4O3/c1-3-27-18(26)15-13(11-6-4-5-7-12(11)20)14-16(10(8-21)9-22)23-19(15,2)24-17(14)25/h4-7,13-15,23H,3H2,1-2H3,(H,24,25)

InChI Key

FDDGIIBOFNSDDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2C(=C(C#N)C#N)NC1(NC2=O)C)C3=CC=CC=C3Cl

Origin of Product

United States

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